Product packaging for 4-Ethyl-1-benzofuran(Cat. No.:)

4-Ethyl-1-benzofuran

Cat. No.: B13855024
M. Wt: 146.19 g/mol
InChI Key: PYWUUDXTDWTKBH-UHFFFAOYSA-N
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Description

4-Ethyl-1-benzofuran is a benzofuran derivative, a class of heterocyclic compounds consisting of a fused benzene ring and a furan ring . The benzofuran scaffold is a fundamental structural unit found in numerous biologically active natural products and synthetic pharmaceuticals, making it a highly valuable intermediate in medicinal chemistry and drug discovery . Researchers utilize this core structure to develop novel compounds with diverse pharmacological activities. Benzofuran derivatives are extensively investigated for their potential as anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . Specific benzofuran-based drugs in clinical use include Amiodarone and Dronedarone (antiarrhythmic agents), Benzbromarone (for gout), and Methoxsalen (for skin diseases), highlighting the therapeutic significance of this chemical class . Beyond pharmaceuticals, benzofuran derivatives also find applications in materials science, such as in the synthesis of polymers and as components in organic photovoltaics and field-effect transistors due to their optical and electronic properties . The structural versatility of the benzofuran core allows for synthetic modifications, enabling researchers to explore a wide range of structure-activity relationships. This product is intended for research and development purposes only. For Research Use Only. Not for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B13855024 4-Ethyl-1-benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

4-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7H,2H2,1H3

InChI Key

PYWUUDXTDWTKBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=COC2=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Ethyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene portion of the 4-Ethyl-1-benzofuran molecule can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is controlled by the directing effects of both the fused furan (B31954) ring and the C4-ethyl group. The oxygen atom of the furan ring and the alkyl group are both activating, electron-donating groups. In a fused system like benzofuran (B130515), the oxygen atom preferentially directs electrophilic attack to the C5 and C7 positions. The ethyl group at C4 is an ortho, para-director, which also activates the C5 (ortho) and C7 (para relative to the point of fusion) positions. This synergistic activation makes the C5 and C7 positions the most probable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions are expected to yield disubstituted products, with the exact substitution pattern depending on the specific reagents and reaction conditions. For instance, nitration of unsubstituted benzofuran with nitric acid in acetic acid yields a mixture of isomers, including 4-, 6-, and 7-nitrobenzofuran. oup.com For this compound, the directing effects would strongly favor substitution at the C5 and C7 positions.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃/H₂SO₄4-Ethyl-5-nitro-1-benzofuran and 4-Ethyl-7-nitro-1-benzofuran
HalogenationBr₂/FeBr₃5-Bromo-4-ethyl-1-benzofuran and 7-Bromo-4-ethyl-1-benzofuran
Friedel-Crafts AcylationRCOCl/AlCl₃(this compound-5-yl)(R)methanone and (this compound-7-yl)(R)methanone
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and this compound-7-sulfonic acid

Reactions Involving the Furan Ring System

The furan ring in benzofurans possesses distinct reactivity compared to the benzene ring. It is less aromatic and the C2-C3 double bond behaves somewhat like an electron-rich alkene, specifically a (Z)-styryl phenyl ether, making it susceptible to various transformations that can disrupt the furan heterocycle. oup.comnih.gov

The furan ring can participate in cycloaddition reactions. In the context of the Diels-Alder reaction, a [4+2] cycloaddition, furans typically act as the 4π-electron diene component. However, the benzofuran system can also behave as a 2π-electron dienophile, with the reaction occurring at the C2-C3 double bond. sciforum.netresearchgate.netacs.org This dienophilic character is enhanced by the presence of electron-withdrawing groups on the benzofuran ring, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com

Given that this compound has an electron-donating ethyl group, it is expected to be a relatively poor dienophile in normal-electron-demand Diels-Alder reactions. However, its reactivity can be increased through Lewis acid catalysis or by using high-pressure conditions. tandfonline.com When reacting with dienes, such as Danishefsky's diene, electron-poor benzofurans yield tricyclic adducts. tandfonline.com

Benzofurans can also undergo tandem cycloadditions. For example, reaction with arynes, generated from 2-(trimethylsilyl)aryl triflates, can proceed through a cascade involving an initial [4+2] Diels-Alder reaction followed by a [2+2] cycloaddition, ultimately forming complex polycyclic structures like dihydrobenzocyclobutaphenanthrenes.

The furan ring of this compound can be opened under various conditions, providing pathways to substituted phenols. The cleavage of the C2-O bond is a key step in these transformations and can be achieved through several mechanisms. nih.gov

Reductive Cleavage : Treatment with an alkali metal, such as lithium, in the presence of an electron transfer catalyst can selectively cleave the C2-O bond. nih.gov Subsequent quenching with an electrophile, like water, would yield a 2-vinylphenol derivative. In the case of this compound, this would produce 2-ethyl-6-(prop-1-en-2-yl)phenol.

Transition-Metal-Catalyzed Ring-Opening : Nickel and rhodium catalysts can mediate the ring-opening of benzofurans. nih.gov For example, a nickel-catalyzed reaction can lead to arylation or alkylation at the C2 position.

Ring Expansion : Enamines derived from benzofuran-3(2H)-ones undergo [2+2] cycloaddition with activated acetylenes. The resulting cyclobutene (B1205218) adducts can then rearrange upon heating to yield larger, seven-membered 1-benzoxepins.

Functional Group Interconversions and Derivatization at the Ethyl Moiety

The ethyl group at the C4 position offers a site for further functionalization, separate from the heterocyclic nucleus. The methylene (B1212753) (-CH₂-) group is at a benzylic position, making it particularly susceptible to oxidation and radical substitution reactions.

Table 2: Potential Reactions at the C4-Ethyl Group

Reaction TypeReagents and ConditionsProductNotes
Benzylic BrominationN-Bromosuccinimide (NBS), Initiator (e.g., AIBN), CCl₄, heat4-(1-Bromoethyl)-1-benzofuranA free-radical chain reaction.
Oxidation to KetoneKMnO₄, NaOH, heat; then H₃O⁺1-(1-Benzofuran-4-yl)ethan-1-one (4-Acetyl-1-benzofuran)Strong oxidation conditions.
Oxidation to Carboxylic AcidK₂Cr₂O₇, H₂SO₄, heat1-Benzofuran-4-carboxylic acidVigorous oxidation cleaves the ethyl group to a carboxyl group.

These transformations allow for the introduction of a variety of other functional groups, significantly expanding the synthetic utility of the this compound scaffold.

Oxidation and Reduction Chemistry of the Benzofuran Nucleus

Both the furan and benzene rings of this compound can be modified by oxidation and reduction reactions.

Reduction : The furan portion of the benzofuran nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) or reduction with agents like sodium in liquid ammonia (B1221849) can selectively reduce the C2-C3 double bond to afford 4-Ethyl-2,3-dihydro-1-benzofuran. Halogens such as chlorine or bromine can also add across this double bond to give 2,3-dihalo-2,3-dihydrobenzofurans. oup.com

Oxidation : The benzofuran ring system is sensitive to strong oxidizing agents, which can lead to ring cleavage. However, targeted oxidation of the benzene ring is also possible. For example, metabolic studies of related compounds like benzbromarone (B1666195) show that enzymatic oxidation by cytochrome P450 enzymes (specifically CYP2C9) can introduce hydroxyl groups onto the benzene ring. For this compound, this suggests that oxidation could occur at the activated C5 and C7 positions to yield this compound-5-ol and this compound-7-ol. Further oxidation of these dihydroxy products could potentially lead to quinone-like species.

Heteroatom-Assisted Transformations

The presence of the oxygen heteroatom in the furan ring enables unique transformations that can remodel the core structure. One notable example is the manganese-mediated migratory ring-opening. nih.gov In this process, a manganese ate-complex adds to the benzofuran, triggering a 1,2-metalate migration that opens the furan ring to form a dianionic alkenylphenol intermediate. This intermediate can then be trapped by a variety of heteroatom-containing electrophiles. This allows for the disassembly of the five-membered furan ring and the construction of a new, six-membered oxaheterocycle in a single pot, effectively introducing both a new substituent and a new heteroatom into the molecular skeleton. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethyl 1 Benzofuran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Ethyl-1-benzofuran is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) core and the protons of the ethyl substituent. The protons on the furan (B31954) ring (H-2 and H-3) typically appear in the downfield region. The protons on the benzene (B151609) ring (H-5, H-6, H-7) will exhibit splitting patterns dependent on their adjacent protons. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, ten distinct signals are expected. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the aromatic ring currents. The carbons of the furan ring (C-2 and C-3) and the oxygen-bound aromatic carbon (C-7a) are typically deshielded and appear downfield. The ethyl group carbons will appear in the upfield aliphatic region.

Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~7.6~145
3~6.7~107
3a-~128
4-~135
5~7.2~122
6~7.2~124
7~7.4~121
7a-~155
-CH₂-~2.8 (quartet)~22
-CH₃~1.3 (triplet)~14

Note: These are predicted values based on benzofuran and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure. scielo.br

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the adjacent aromatic protons (H-5, H-6, and H-7). A correlation between H-2 and H-3 would also be expected. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the aliphatic proton signals to the ethyl group carbons and the aromatic proton signals to their respective carbons on the benzofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in confirming stereochemistry and spatial arrangements. For this compound, a NOESY spectrum would show a correlation between the methylene protons of the ethyl group and the aromatic proton at the H-5 position, further confirming the substituent's location.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₀H₁₀O. HRMS would confirm this by providing a mass measurement accurate to several decimal places.

In addition to the molecular ion, mass spectrometry induces fragmentation of the molecule, and the resulting pattern is a characteristic fingerprint. chemguide.co.uk The fragmentation of alkyl-substituted aromatic compounds is well-understood. core.ac.uk The most likely fragmentation pathway for this compound would involve the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic carbocation. This fragment would be expected to be the base peak in the spectrum.

Predicted HRMS Fragmentation Data for this compound (C₁₀H₁₀O)

m/z (predicted)FormulaIdentity
146.0732[C₁₀H₁₀O]⁺•Molecular Ion
131.0497[C₉H₇O]⁺[M - CH₃]⁺ (Loss of a methyl radical)
118.0419[C₈H₆O]⁺•[M - C₂H₄]⁺• (Loss of ethene via rearrangement)
117.0340[C₈H₅O]⁺[M - C₂H₅]⁺ (Loss of an ethyl radical)

Note: The molecular formula provides an exact mass of 146.07316.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. specac.comvscht.cz For this compound, the spectrum would be dominated by absorptions from the aromatic ring and the aliphatic ethyl group.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic & Furan C-H
2975-2850C-H stretchAliphatic (Ethyl group)
~1600, ~1480C=C stretchAromatic ring
~1250C-O-C stretchAryl-ether (furan ring)
~750C-H bend (out-of-plane)Substituted benzene ring

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and is particularly sensitive to vibrations of non-polar bonds. researchgate.net Therefore, the C=C stretching vibrations of the aromatic and furan rings of this compound would be expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching of the alkyl group would also be Raman active. This technique provides a confirmatory vibrational fingerprint that aids in the complete structural characterization. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When organic molecules, such as this compound, absorb UV or visible radiation, electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed provide valuable information about the molecule's electronic structure, particularly the nature and extent of its conjugated system. libretexts.org

The absorption of UV radiation in benzofuran derivatives is primarily associated with transitions of n or π electrons to the π* excited state (n → π* and π → π* transitions). shu.ac.uk These transitions require an unsaturated group, or chromophore, within the molecule to provide the π electrons. shu.ac.uktanta.edu.eg The benzofuran nucleus, which consists of a fused benzene and furan ring, is an inherent chromophore. mdpi.comresearchgate.net The π-electron system is delocalized across both rings, creating a conjugated system.

The electronic transitions in these conjugated systems are the most significant for UV-Vis analysis. libretexts.org The key transitions observed are:

π → π Transitions:* These are high-energy transitions that result in strong absorption bands. mmmut.ac.in In benzofuran systems, these transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Molar absorptivities (ε) for π → π* transitions are typically in the range of 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π* antibonding orbital. mmmut.ac.in They are lower in energy and result in weaker absorption bands, with molar absorptivities generally between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

The extent of conjugation in a molecule directly influences the wavelength of maximum absorption (λmax). An increase in the length of the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. libretexts.org For instance, the λmax for benzofuran derivatives shifts to longer wavelengths as more conjugated groups are added to the core structure. libretexts.org

In the case of this compound, the core benzofuran ring system dictates the primary absorption features. The ethyl group at the 4-position acts as an auxochrome, a group that can modify the absorption of the chromophore. While not part of the conjugated system itself, alkyl groups can cause a slight bathochromic shift. The UV spectrum of benzofuran derivatives typically shows two main absorption bands, characteristic of the fused aromatic system. researchgate.net For example, studies on related benzofuran structures show distinct absorption bands that can be correlated to their electronic structure. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzofuran Derivatives
CompoundSolventλmax (nm)Transition Type
2,3-BenzofuranTHF~280-290π → π
Benzofuran Mono-crown Derivative 1THF290π → π
Benzofuran Mono-crown Derivative 2THF284π → π
4-Nitro-7-chlorobenzofurazanNot Specified337π → π (Charge Transfer)

This table presents data from various benzofuran derivatives to illustrate typical absorption ranges and is based on findings from related studies. researchgate.netresearchgate.net The precise λmax for this compound would require experimental measurement but is expected to fall within a similar range, influenced by the electronic properties of the benzofuran core.

X-ray Crystallography of this compound Derivatives for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can calculate a map of electron density and thereby build an accurate molecular model. nih.gov This provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound, this technique reveals the planarity of the benzofuran ring system and the spatial orientation of the ethyl substituent.

Beyond individual molecular geometry, X-ray crystallography provides critical insights into the supramolecular assembly, detailing how molecules pack together in the crystal lattice. ias.ac.inasianpubs.org This packing is governed by a variety of non-covalent intermolecular interactions, which are fundamental to understanding the physical and chemical properties of the solid material. ias.ac.inrsc.org In the context of benzofuran derivatives, several key interactions are consistently observed:

π–π Stacking: The planar, aromatic nature of the benzofuran ring system facilitates attractive, non-covalent interactions between the π-electron clouds of adjacent molecules. nih.govresearchgate.net These interactions can be in a parallel-displaced or T-shaped arrangement and are crucial for the stabilization of the crystal structure. However, in some linear benzofuran derivatives, crystal packing may adopt a herringbone arrangement that suppresses direct π-stacking. nih.govnih.gov

C-H···O Hydrogen Bonds: These are weak hydrogen bonds where a carbon-bound hydrogen atom acts as the donor and the oxygen atom of the furan ring or another substituent acts as the acceptor. asianpubs.orgresearchgate.net These interactions play a significant role in linking molecules into larger networks, such as chains or layers. asianpubs.org

The specific combination and geometry of these intermolecular forces dictate the final crystal architecture. ias.ac.in For example, crystallographic studies of various benzofuran derivatives have shown that C-H···O and C-H···π interactions can link molecules to form complex three-dimensional networks. researchgate.netresearchgate.net The presence and nature of substituents on the benzofuran core can influence which interactions dominate. The ethyl group in this compound, for instance, would provide additional C-H donors for potential weak hydrogen bonding, influencing the local packing arrangement.

Table 2: Common Intermolecular Interactions in Benzofuran Derivative Crystals
Interaction TypeDescriptionTypical Role in Crystal Packing
π–π StackingNon-covalent interaction between aromatic rings of adjacent molecules. researchgate.netStabilizes crystal lattice through vertical stacking of planar rings.
C-H···O Hydrogen BondsA weak hydrogen bond between a C-H group and an oxygen atom. asianpubs.orgLinks molecules into one-dimensional columns or two-dimensional layers. asianpubs.orgresearchgate.net
C-H···π InteractionsAn interaction between a C-H bond and the π-electron system of an aromatic ring. researchgate.netContributes to the formation of three-dimensional supramolecular structures. researchgate.net

This table summarizes key intermolecular forces identified in the crystal structures of various benzofuran derivatives. asianpubs.orgresearchgate.net

Theoretical and Computational Investigations of 4 Ethyl 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems.

DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, its ground state structure, by finding the minimum energy configuration. beilstein-journals.orgajol.info For the benzofuran (B130515) scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been employed to determine optimized bond lengths and angles. jetir.orgrsc.org

Table 1: Representative Calculated Geometrical Parameters for Benzofuran (Parent Molecule) (Note: This data is for the unsubstituted benzofuran molecule and serves as a reference. The presence of a C4-ethyl group would slightly alter these values.)

ParameterBond Length (Å)ParameterBond Angle (°)
O1–C21.362C7a–O1–C2105.0
C2–C31.348O1–C2–C3111.0
C3–C3a1.449C2–C3–C3a106.8
C3a–C7a1.398C3–C3a–C7a107.2
O1–C7a1.399C4–C5–C6120.1
C4–C51.385C5–C6–C7120.8

Data is based on typical DFT calculations found in the literature for benzofuran.

The electronic structure of 4-Ethyl-1-benzofuran would be influenced by the electron-donating nature of the ethyl group. This alkyl substituent introduces a positive inductive effect (+I), which increases the electron density in the aromatic ring, thereby affecting its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. scirp.org A small HOMO-LUMO gap suggests higher reactivity. physchemres.org

Table 2: Representative FMO Data for Benzofuran Derivatives (Note: These values are illustrative and sourced from studies on various benzofuran derivatives. The specific values for this compound would require dedicated calculation.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source Context
Benzofuran Derivative 1-7.119-4.9992.12 aip.org
Benzofuran Derivative 2-6.646-1.8164.83 scirp.org
2-Phenylbenzofuran-5.78-1.544.24 physchemres.org

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. frontiersin.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) in red and regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack) in blue. frontiersin.org

In studies of benzofuran and its derivatives, MEP maps consistently show the most negative potential localized around the oxygen atom of the furan (B31954) ring, indicating it as a primary site for interaction with electrophiles or hydrogen bond donors. jetir.orgresearchgate.net The fused benzene (B151609) ring also exhibits regions of negative potential above and below the plane of the ring, characteristic of aromatic systems. The introduction of the C4-ethyl group would enhance the negative potential of the benzene portion of the benzofuran core, making it more susceptible to electrophilic substitution compared to the unsubstituted parent molecule.

Computational parameters derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. acs.org For benzofuran, electrophilic substitution is a common reaction. Computational studies on related heterocyclic systems predict the regioselectivity of such reactions. sciforum.netrsc.org

For this compound, the ethyl group at C4 and the oxygen atom of the furan ring are key directors of reactivity. The electron-donating ethyl group activates the benzene ring, particularly at the ortho (C5) and para (C7) positions, for electrophilic attack. Concurrently, the furan ring itself is inherently electron-rich. Computational models predict that electrophilic attack on the benzofuran system often favors the C2 or C3 positions of the furan ring. rsc.org The precise outcome of a reaction would depend on a delicate balance between the directing effects of the ethyl group and the inherent reactivity of the furan moiety, a determination that in silico studies are well-suited to predict. acs.org

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net These simulations provide detailed information at the atomic level about conformational changes and interactions with other molecules, such as solvents or biological receptors. mdpi.comeurjchem.com

For a relatively rigid molecule like this compound, MD simulations would primarily model the rotational behavior (conformation) of the ethyl group substituent. The simulation would track the rotation around the C4-C(ethyl) bond, allowing for the determination of the most stable rotameric states and the energy barriers between them. Furthermore, MD simulations can be employed to understand how this compound interacts with its environment. For instance, in a solvent, the simulation can model the formation and dynamics of the solvation shell. In a biological context, MD simulations are crucial for studying the binding stability and interaction dynamics of a ligand within the active site of a protein, as has been demonstrated for other benzofuran derivatives. nih.govresearchgate.netmdpi.com

In Silico Mechanistic Studies of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states, activation energies, and the feasibility of different reaction pathways. rsc.orgmdpi.com Numerous synthetic routes to the benzofuran core have been proposed and studied, and in silico methods can help elucidate the most probable mechanisms. nih.govacs.org

Common syntheses of benzofurans involve intramolecular cyclizations. For example, the palladium-catalyzed cyclization of o-alkynylphenols or the acid-catalyzed cyclization of appropriate precursors are well-established methods. mdpi.com An in silico study of such a reaction for the synthesis of this compound would involve:

Reactant and Product Optimization: Calculating the ground state energies of the reactants (e.g., an appropriately substituted o-alkynylphenol) and the this compound product.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products for each proposed mechanistic step.

These studies can validate experimentally proposed mechanisms or suggest alternative pathways, guiding the optimization of synthetic strategies. rsc.orgmdpi.com

Design and Synthesis of 4 Ethyl 1 Benzofuran Derivatives

Rational Design Strategies for Structural Modification

The rational design of 4-Ethyl-1-benzofuran derivatives involves a deep understanding of the interactions between the molecule and its biological target. acs.orgresearchgate.net Computational and biochemical techniques are often merged to guide the structural modifications necessary to find pertinent features for desired biological activity. acs.org A key strategy is molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced potency or dual activity. nih.govmdpi.com

Another critical aspect of rational design is the consideration of how structural modifications will affect the physicochemical and pharmacokinetic profiles of the resulting compounds. acs.org For instance, the introduction of specific functional groups can alter properties like solubility, lipophilicity, and metabolic stability, which are crucial for the development of viable drug candidates. vulcanchem.com The benzofuran (B130515) scaffold itself is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. nih.gov

The design process often involves creating a small library of compounds with diverse substitutions to explore the chemical space around the this compound core. This allows for a systematic evaluation of how different functional groups at various positions on the benzofuran ring and the ethyl side chain influence biological activity.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs is a multi-step process that often begins with the construction of the core benzofuran ring, followed by the introduction of various functional groups.

The functionalization of the this compound scaffold can be achieved through a variety of synthetic reactions. The specific methods employed depend on the desired position and nature of the functional group to be introduced.

For instance, the synthesis of related benzofuran derivatives often involves the cyclization of substituted phenols. mdpi.com The appropriate salicylaldehydes can be converted to corresponding ketones, which are then subjected to reactions like the Wolff-Kishner reduction to afford ethyl benzofurans. acs.org The introduction of substituents such as halogens (iodine, bromine, chlorine), methyl, or trifluoromethyl groups at the 4-position of the benzofuran ring has been reported for analogous compounds. acs.org

The following table summarizes some general synthetic approaches that can be adapted for the functionalization of a this compound scaffold, based on established benzofuran chemistry.

Reaction Type Reagents and Conditions Functional Group Introduced Potential Position on Scaffold
Bromination N-Bromosuccinimide (NBS), CCl₄BromoBenzene (B151609) ring, ethyl group
Nitration HNO₃, H₂SO₄NitroBenzene ring
Acylation Acyl chloride, AlCl₃ (Friedel-Crafts)AcylBenzene ring
Hydroxylation Oxidation followed by reductionHydroxylBenzene ring, ethyl group
Alkylation Alkyl halide, Lewis acidAlkylBenzene ring

This table presents generalized reactions for benzofuran scaffolds; specific conditions for this compound may require optimization.

Hybrid molecule design is a powerful strategy to enhance the therapeutic potential of the this compound scaffold. This approach involves covalently linking the this compound moiety to another pharmacophore, aiming to achieve synergistic effects, improved selectivity, or a multi-target mode of action. nih.govmdpi.com

Several classes of hybrid molecules incorporating a benzofuran core have been explored. For example, benzofuran-triazole hybrids have been synthesized and evaluated for their biological activities. mdpi.comnih.gov The synthesis of such hybrids often involves a multi-step sequence, starting with the functionalization of the benzofuran ring to introduce a suitable linker for coupling with the other heterocyclic system. mdpi.comnih.gov

Another example is the development of benzofuran-based carbazole (B46965) derivatives. mdpi.com The synthetic pathway for these hybrids can involve the S-alkylation of benzofuran-based triazoles with a bromo-functionalized carbazole acetamide. mdpi.com The design of these hybrid molecules is often guided by computational docking studies to predict their binding affinity to specific biological targets. nih.govmdpi.com

The this compound scaffold can serve as a versatile platform for creating novel hybrid compounds by introducing reactive functional groups (e.g., amines, carboxylic acids, or halides) that can be readily coupled with other biologically active molecules.

Structure-Activity Relationship (SAR) Studies for Modified this compound Scaffolds (Pre-clinical/Theoretical)

Structure-activity relationship (SAR) studies are essential for understanding how modifications to the this compound scaffold influence its biological activity. These studies, often conducted at the preclinical or theoretical level, provide valuable insights for the rational design of more potent and selective compounds. nih.govresearchgate.net

SAR studies on various benzofuran derivatives have revealed several key trends. For instance, the introduction of halogen atoms, such as bromine, at specific positions on the benzofuran ring has been shown to enhance biological activity in some contexts. nih.gov The presence of a hydroxyl group can also significantly impact activity, potentially through hydrogen bonding interactions with the target protein. nih.gov

In a series of benziodarone (B1666584) analogues, the presence of iodine, bromine, chlorine, a methyl group, or a trifluoromethyl group at the 4-position of the benzofuran ring was found to contribute to selective binding to transthyretin. acs.org This suggests that substitution at the 4-position of the this compound scaffold could be a critical determinant of its biological profile.

Theoretical studies, such as molecular docking, are often employed to rationalize the observed SAR and to predict the binding modes of newly designed analogs. nih.gov These computational approaches can help to identify key interactions between the ligand and the active site of the target protein, guiding further structural modifications. researchgate.net

The following table summarizes general SAR findings for benzofuran derivatives that could be relevant for the this compound scaffold, based on preclinical and theoretical data.

Substituent/Modification Position Observed Effect on Activity (General) Potential Rationale
Halogens (Br, Cl, I) 4-position, Benzene ringIncreased potency and selectivity in some models. acs.orgnih.govCan enhance binding affinity through halogen bonding and alter electronic properties.
Hydroxyl (-OH) Benzene ringCan increase or decrease activity depending on position. nih.govParticipates in hydrogen bonding, can alter solubility.
Methoxy (-OCH₃) Benzene ringVariable effects; can influence lipophilicity and metabolic stability.Can form hydrogen bonds and affect electronic distribution.
Hybridization with Heterocycles VariousOften leads to enhanced or dual activity. nih.govmdpi.comnih.govCombines the pharmacophoric features of two different scaffolds.
Ethyl Group Modification 4-positionChanges in the ethyl group (e.g., branching, oxidation) would likely impact steric and electronic properties.Affects how the molecule fits into the binding pocket of a target.

This table represents generalized SAR trends from various benzofuran studies and may not be directly predictive for all biological targets of this compound derivatives.

Advanced Research Applications and Mechanistic Studies of 4 Ethyl 1 Benzofuran and Its Derivatives Pre Clinical Focus

Pre-clinical Pharmacological and Biological Investigations

The pre-clinical evaluation of benzofuran (B130515) derivatives has unveiled a wide spectrum of biological activities, positioning them as promising candidates for further drug development. These investigations, conducted in vitro and in vivo, have provided crucial insights into their mechanisms of action at the molecular and cellular levels.

In vitro Enzyme Inhibition Studies

Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases.

Lysine-Specific Demethylase 1 (LSD1): Several studies have highlighted the potential of benzofuran derivatives as LSD1 inhibitors. nih.govresearchgate.net One study reported a series of benzofuran derivatives that potently suppressed LSD1 enzymatic activity. nih.govresearchgate.net A representative compound, 17i , demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.govresearchgate.net Another investigation developed novel benzofuran acylhydrazones, with compounds 21 and 22 showing promising LSD1 inhibitory activity with IC50 values of 7.2 nM and 14.7 nM, respectively. taylorandfrancis.com

N-myristoyltransferase (NMT): Benzofuran derivatives have shown potential as selective inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal growth and survival. researchgate.netingentaconnect.com This makes them promising candidates for the development of new antifungal agents. ingentaconnect.comkg.ac.rs Modifications of a screening hit led to benzofuran NMT inhibitors with in vivo antifungal activity. portico.org

Tyrosinase: Benzofuran derivatives have been investigated as tyrosinase inhibitors, which are relevant for conditions like hyperpigmentation. mdpi.comnih.gov Mulberrofuran G (MG), a benzofuran flavonoid, exhibited potent inhibition of L-tyrosine oxidation with an IC50 of 6.35 ± 0.45 µM, which is about six times more effective than kojic acid. mdpi.com Another study on 2-arylbenzofurans from Morus notabilis found that Moracins O and P had lower IC50 values for mushroom tyrosinase inhibition than kojic acid. researchgate.net A series of benzofuran-oxadiazole molecules also showed significant tyrosinase inhibition, with one derivative being more potent than ascorbic acid. nih.gov

Farnesyltransferase (FTase): Benzofuran derivatives have demonstrated activity against farnesyltransferase, an enzyme involved in cellular growth and proliferation pathways. researchgate.nettandfonline.com A study described the synthesis of benzofuran-based FTase inhibitors, with one compound, 11f , showing a potent IC50 of 1.1 nM. univ-poitiers.fr

Histamine (B1213489) H3 Receptors: Benzofuran-based compounds have been developed as potent and selective antagonists for the histamine H3 receptor. pharmatutor.orgacs.org One such antagonist, ABT-239, demonstrated high affinity for both human and rat H3 receptors. acs.org Further development led to compounds with even greater potency, such as {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine, which had a human Ki of 0.05 nM. acs.orgnih.gov

Table 1: In vitro Enzyme Inhibition by Benzofuran Derivatives
Enzyme TargetDerivative/CompoundFindingCitation
LSD1Compound 17iIC50 = 0.065 μM nih.govresearchgate.net
LSD1Compound 21IC50 = 7.2 nM taylorandfrancis.com
LSD1Compound 22IC50 = 14.7 nM taylorandfrancis.com
TyrosinaseMulberrofuran G (MG)IC50 = 6.35 ± 0.45 µM for L-tyrosine oxidation mdpi.com
TyrosinaseMoracin O and PMore potent than kojic acid researchgate.net
TyrosinaseBenzofuran-oxadiazole scaffold 5aIC50 = 11 ± 0.25 μM nih.gov
FarnesyltransferaseCompound 11fIC50 = 1.1 nM univ-poitiers.fr
Histamine H3 ReceptorABT-239High affinity for human and rat H3 receptors acs.org
Histamine H3 Receptor{2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amineHuman Ki = 0.05 nM acs.orgnih.gov

Receptor Binding and Neurotransmitter Uptake Studies in Cellular Models

The interaction of benzofuran derivatives with various receptors and transporters has been a key area of pre-clinical research.

Serotonin (B10506) Receptors: Benzofuran derivatives have shown significant binding affinity for serotonin receptors. ontosight.ai For instance, SK-951, a benzofuran derivative, was found to bind with high affinity to the 5-HT3 receptor and with relatively high affinity to the 5-HT4 receptor. nih.govresearchgate.net It acts as an agonist for the 5-HT4 receptor and an antagonist for the 5-HT3 receptor. nih.govresearchgate.net Other psychoactive benzofurans like 5-APB and 6-APB act as agonists at 5-HT2A and 5-HT2B receptors. researchgate.netnih.gov

Monoamine Transporters: Benzofuran derivatives, particularly those with psychoactive properties, have been shown to inhibit monoamine uptake. researchgate.net Compounds like 5-APB and 6-APB inhibit the uptake of norepinephrine (B1679862) (NA) and serotonin (5-HT) more effectively than dopamine (B1211576) (DA). researchgate.net These compounds also induce the release of monoamines. researchgate.net

Trace Amine-Associated Receptor 1 (TAAR1): Several benzofuran derivatives interact with TAAR1. researchgate.netnih.gov 5-APB and 6-APB have been reported to have agonist or partial agonist properties at this receptor. nih.gov The benzodifuran 2C-B-FLY also binds to TAAR1. researchgate.net

Table 2: Receptor and Transporter Interactions of Benzofuran Derivatives
TargetDerivative/CompoundActivityCitation
5-HT3 ReceptorSK-951High affinity antagonist nih.govresearchgate.net
5-HT4 ReceptorSK-951High affinity agonist nih.govresearchgate.net
5-HT2A/2B Receptors5-APB, 6-APBAgonist researchgate.netnih.gov
Monoamine Transporters (NA, 5-HT)5-APB, 6-APBUptake inhibitor researchgate.net
TAAR15-APB, 6-APBAgonist/Partial agonist nih.gov
TAAR12C-B-FLYBinds to receptor researchgate.net

Cellular-Level Mechanistic Studies

The effects of benzofuran derivatives have been extensively studied at the cellular level, revealing their potential in various therapeutic areas.

Cytotoxicity against Cancer Cell Lines: A significant body of research has focused on the anticancer properties of benzofuran derivatives. rsc.orgresearchgate.netrsc.org They have been shown to exert antiproliferative activity through various mechanisms, including the inhibition of tubulin polymerization and angiogenesis. researchgate.net For example, benzofuran-isatin conjugates showed selective cytotoxicity against colon cancer cell lines SW-620 and HT-29. tandfonline.com Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have demonstrated cytotoxic activity against several human cancer cell lines, including A549 (lung), HepG2 (liver), and others. mdpi.com Some benzofuran derivatives have been found to induce apoptosis in cancer cells. tandfonline.commdpi.com

Antioxidant Activity: Benzofuran compounds have been noted for their antioxidant properties. rsc.orgrsc.org This activity contributes to their potential therapeutic applications.

Antimicrobial Activity: The benzofuran scaffold is a key component of many compounds with antimicrobial activity. nih.govresearchgate.net Derivatives have shown efficacy against a range of bacteria and fungi. nih.gov For instance, certain benzofuran ketoxime derivatives were highly active against Staphylococcus aureus and Candida albicans. nih.gov Other synthesized benzofuran derivatives have shown moderate to good inhibition of various bacterial and fungal strains. nih.govcuestionesdefisioterapia.com However, some studies have reported low antimicrobial activity for certain benzofuran derivatives. srce.hr

Antiviral Properties: Research has also explored the antiviral potential of benzofuran derivatives. rsc.orgmedcraveonline.comrsc.org Specific derivatives have shown activity against respiratory syncytial virus and influenza A virus in cell culture. nih.gov

Table 3: Cellular-Level Activities of Benzofuran Derivatives
ActivityDerivative/CompoundCell Line/OrganismKey FindingCitation
CytotoxicityBenzofuran-isatin conjugatesSW-620, HT-29 (colon cancer)Selective cytotoxicity and apoptosis induction tandfonline.com
CytotoxicityHalogenated benzofuran derivativesA549 (lung), HepG2 (liver)Significant cytotoxic activity mdpi.com
AntimicrobialBenzofuran ketoxime derivativeS. aureus, C. albicansHigh activity (MIC = 0.039 µg/mL for S. aureus) nih.gov
Antiviral1-(7-dodecyloxy-2-benzofuranyl)ethanoneHeLa cellsSpecific activity against respiratory syncytial virus nih.gov
Antiviral[di(2-acetylbenzofuranyl-7-oxy)]-n-propaneMDCK cellsActivity against influenza A virus nih.gov

Mechanistic Investigations in in vivo Animal Models

Pre-clinical studies in animal models have provided further evidence for the therapeutic potential of benzofuran derivatives.

Candidiasis Models: Benzofuran derivatives that inhibit fungal N-myristoyltransferase have demonstrated efficacy in a murine systemic candidiasis model, suggesting their potential as in vivo antifungal agents. portico.org

Neurochemical Effects: In animal models, benzofuran derivatives have shown effects on the central nervous system. For example, ABT-239, a histamine H3 receptor antagonist, enhanced cognition and attention in rats. acs.org Psychoactive benzofurans like 5-APB and 6-APB have been shown to mimic the effects of MDMA on monoamine transmission in rats. nih.gov

Material Science and Advanced Functional Applications

Beyond their pharmacological applications, benzofuran units have also been incorporated into materials for advanced functional purposes.

Polymer and Resin Development Incorporating Benzofuran Units

The benzofuran moiety is found in various synthetic materials. nih.gov Its structural and electronic properties make it a candidate for inclusion in the development of novel polymers and resins with specific functionalities.

Dye and Pigment Applications

The benzofuran scaffold is a valuable structural motif in the development of synthetic dyes and pigments due to its inherent aromatic and heterocyclic properties. Derivatives of benzofuran are harnessed in the creation of various dyes, including those for dye-sensitized solar cells and industrial applications. nih.gov They have been investigated for use as optical whiteners and as disperse dyes, which are noted for having high fastness properties on textiles. researchgate.net The potential applications extend to advanced materials, with new synthesis methods paving the way for novel benzofuran-based dyes and pigments. tus.ac.jpquantumzeitgeist.com

A specific derivative containing the ethyl-benzofuran moiety, 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid), has been identified for its potential utilization in dye formulations, owing its vibrant color properties to the core benzofuran structure. smolecule.com

Advanced research has also focused on fusing benzofuran rings with other fluorescent cores to create novel dyes. For example, a family of benzofuran-fused BODIPY (borondipyrromethene) dyes has been synthesized. These complex dyes exhibit bright emission in the red portion of the visible spectrum and demonstrate notable tolerance to strong, continuous irradiation, making them suitable for specialized applications like laser dyes. csic.es

Luminescent and Fluorescent Material Development

Benzofuran and its derivatives are recognized as important compounds for fabricating organic electronic devices due to their stability, rigidity, and potent light-emitting properties. alfa-chemistry.com The inherent characteristics of the benzofuran core, such as high solubility and thermal stability, make these derivatives excellent candidates for semiconductors in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comclockss.org

Specifically, derivatives like 2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(5-ethyl-1-benzofuran-3-sulfonic acid) have been noted for their potential in OLEDs because of their intrinsic luminescent properties. smolecule.com Research into multifunctional materials has led to the synthesis of molecules like 2,7-diphenylbenzo smolecule.comontosight.aithieno[3,2-b]benzofuran (BTBF-DPh), which combines a strongly emissive furan (B31954) group with a high charge-transporting benzothieno group. researchgate.net OLEDs using this material as the emissive layer produce a blue emission and demonstrate promising efficiency. researchgate.net

The development of blue fluorescent emitters is a key area of research for high-resolution displays. researchgate.net Scientists have synthesized complex phenylanthracene-substituted fluoreno[4,3-b]benzofuran derivatives specifically for this purpose. ingentaconnect.com Devices fabricated with these materials as the emissive layer have achieved notable performance metrics, highlighting the tunability of the benzofuran scaffold for targeted applications. researchgate.netingentaconnect.com Furthermore, molecular engineering through the creation of linear benzofuran derivatives with cyanovinylene linkers has been shown to produce high fluorescence quantum yields (Φfl) of over 50% in the solid state, a critical property for luminescent materials. acs.org

Table 1: Performance of Selected Benzofuran Derivatives in Blue OLEDs

Benzofuran Derivative ClassMax. External Quantum Efficiency (EQE)Max. Current EfficiencyMax. Power EfficiencyCIE CoordinatesReference
Anthracene[2,3-b]benzofuran (ABFAn emitter)11.4%9.20 cd/A-(0.14, 0.13) researchgate.net
7,7-diphenyl-9-(10-phenylanthracen-9-yl)-7H-fluoreno[4,3-b]benzofuran3.10%2.41 cd/A1.90 lm/W(0.15, 0.08) ingentaconnect.com
2,7-diphenylbenzo smolecule.comontosight.aithieno[3,2-b]benzofuran (BTBF-DPh)4.23%2.96 cd/A-(0.151, 0.069) researchgate.net

Chemo-Sensing and Biosensing Applications

The electron-rich nature of the benzofuran ring system makes its derivatives highly effective as fluorescent chemosensors, particularly for the detection of metal ions. chemisgroup.us The sensing mechanism often relies on the interaction between the benzofuran moiety, which acts as a fluorophore, and the empty orbitals of a metal ion, which can lead to a measurable change in the fluorescence signal. chemisgroup.usresearchgate.net This change can manifest as an enhancement ("turn-on") or quenching ("on-off") of fluorescence, allowing for sensitive and selective detection. chemisgroup.usresearchgate.netresearchgate.net

Researchers have developed a variety of benzofuran-based sensors for different metal ions. For instance, benzofuran-2-boronic acid has been utilized as a fluorescent sensor for palladium (Pd²⁺), where the catalytic activity of palladium induces a dimerization of the benzofuran compound, leading to a highly fluorescent derivative. uma.es Other probes have been designed for high selectivity toward ferric iron (Fe³⁺) and aluminum (Al³⁺). researchgate.net These sensors can achieve very low limits of detection (LOD), demonstrating their high sensitivity. researchgate.netresearchgate.netuma.es In one case, a benzofuran-based chemosensor for Fe³⁺ exhibited a "turn-on" response with a quantum yield that increased from 0.248 to 0.447 upon binding to the iron complex. researchgate.netresearchgate.net

Table 2: Examples of Benzofuran-Based Chemosensors for Metal Ion Detection

Benzofuran DerivativeTarget AnalyteSensing MechanismLimit of Detection (LOD)Reference
3-(2-((4-fluorobenzyl)amino)acetamido)benzofuran-2-carboxamide (BGA)Fe³⁺"On-off" fluorescence response43 nM (fluorescence) / 10 nM (UV-vis) researchgate.netresearchgate.net
3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one-isoquinoline-1-carbohydrazide hydrazine (B178648) (L)Al³⁺Fluorescence enhancement9.79 nM researchgate.net
Benzofuran-2-boronic acidPd²⁺Fluorescence enhancement via dimerization9.8 nM uma.es
bis(7-methoxybenzofuran-2-il)ketoxime (BFK)Fe³⁺Fluorescence decrease (fiber optic sensor)- researchgate.net

Development of Chemical Probes for Biological Systems

The benzofuran scaffold is a privileged structure in the design of chemical probes for studying and imaging biological systems. ontosight.ainih.gov These probes are engineered to interact with specific targets like proteins or reactive small molecules within cells, providing insights into biological pathways and disease states. ontosight.aiontosight.ai

A significant application is in the field of neuroscience. Benzofuran derivatives have been reported as inhibitors of Aβ fibril formation, a key pathological hallmark of Alzheimer's disease. nih.gov Building on this, novel benzofuran derivatives were coupled with technetium-99m (⁹⁹ᵐTc) complexes to create probes for imaging cerebral β-amyloid plaques via single-photon emission computed tomography (SPECT). acs.org One such probe, ⁹⁹ᵐTc-BAT-BF, demonstrated high binding affinity to Aβ aggregates and favorable pharmacokinetics, such as rapid brain washout, which is a desirable trait for an imaging agent. acs.org

Benzofuran-based fluorescent probes have also been developed for imaging other biologically relevant species. A benzofuranone-derived probe named BFSF was created to visualize sulfite (B76179) levels in living lung cells, particularly under hypoxic conditions. nih.gov This probe exhibits a strong fluorescent response at 570 nm upon reaction with sulfite. nih.gov Another novel probe, TBF-SS, which combines triphenylamine (B166846) and benzofuran moieties, was developed for the highly sensitive detection (LOD = 0.01 μM) and intracellular imaging of hydrogen polysulfides (H₂Sₙ). researchgate.net These examples showcase the versatility of the benzofuran structure in creating sophisticated tools for advanced biological research. nih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 4 Ethyl 1 Benzofuran Research

Exploration of Unexplored Synthetic Pathways and Novel Catalytic Systems

The synthesis of the benzofuran (B130515) core is a well-established area of organic chemistry, with numerous methods reported. rsc.orgnih.govmdpi.com However, the efficient and selective synthesis of 4-Ethyl-1-benzofuran presents an opportunity for further investigation. Future research could focus on the following:

Novel Catalytic Systems: While palladium and copper catalysts are commonly used for benzofuran synthesis, the exploration of catalysts based on other transition metals like gold, rhodium, or even earth-abundant metals could offer new, more sustainable, or more efficient synthetic routes. nih.govmdpi.comacs.org For instance, gold-catalyzed cyclization of appropriate precursors could provide a mild and efficient pathway. nih.gov

C-H Activation/Functionalization: Direct C-H functionalization of a pre-formed benzofuran or a suitable precursor at the 4-position with an ethyl group is a highly attractive and atom-economical approach. Research into regioselective C-H ethylation methodologies would be a significant advancement.

One-Pot Reactions: Developing one-pot syntheses starting from readily available materials would enhance the efficiency and reduce the environmental impact of producing this compound. d-nb.info Such strategies could involve a sequence of reactions, such as a Sonogashira coupling followed by an intramolecular cyclization. rsc.org

Synthetic ApproachPotential CatalystKey Precursors
Intramolecular CyclizationPalladium, Copper, GoldSubstituted phenols and alkynes
C-H FunctionalizationRhodium, IridiumBenzofuran, ethylene
Cross-Coupling ReactionsPalladium, NickelHalogenated benzofurans, ethylating agents

Investigation of Undiscovered Reactivity Patterns and Transformation Mechanisms

The reactivity of the benzofuran nucleus is influenced by the electron-donating nature of the oxygen atom and the aromaticity of the fused ring system. The ethyl group at the 4-position will likely exert both steric and electronic effects, potentially leading to unique reactivity patterns for this compound.

Future studies should aim to:

Map Electrophilic and Nucleophilic Aromatic Substitution: A systematic investigation of the regioselectivity of electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on the 4-ethylbenzofuran ring would provide valuable insights into its electronic properties.

Explore Metal-Mediated Transformations: The behavior of this compound in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) should be explored to understand its potential as a building block for more complex molecules.

Investigate Pericyclic Reactions: The participation of the furan (B31954) ring in pericyclic reactions, such as Diels-Alder reactions, could be influenced by the 4-ethyl substituent, opening up avenues for the synthesis of novel polycyclic structures.

A deeper understanding of the reaction mechanisms, potentially aided by computational studies, will be crucial for predicting and controlling the outcomes of these transformations.

Advancements in Computational Modeling for Precise Prediction of Properties and Interactions

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For this compound, computational modeling could be applied to:

Predict Spectroscopic and Physicochemical Properties: Quantum mechanical calculations can provide accurate predictions of NMR, IR, and UV-Vis spectra, aiding in the characterization of the compound. vulcanchem.com Properties such as lipophilicity (LogP) and solubility can also be estimated. vulcanchem.com

Model Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the transition states and reaction pathways of synthetic transformations, providing a deeper understanding of the factors controlling reactivity and selectivity.

Simulate Interactions with Biological Targets: If this compound is investigated for potential biological activity, molecular docking and molecular dynamics simulations can predict its binding affinity and mode of interaction with proteins or other biological macromolecules. smolecule.comnih.gov

Computational MethodApplication for this compound
Density Functional Theory (DFT)Prediction of spectroscopic data, reaction energetics
Molecular Dynamics (MD)Simulation of conformational flexibility and interactions
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity based on structure

Integration with Advanced Analytical Techniques for Complex Chemical and Biological Systems

The thorough characterization of this compound and its transformation products requires the use of advanced analytical techniques. Future research will benefit from the integration of:

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition of novel derivatives and to identify metabolites in biological studies.

Multi-dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for the unambiguous structural elucidation of complex products derived from this compound.

Chromatography-Mass Spectrometry (LC-MS/MS): For the sensitive and selective quantification of this compound and its metabolites in complex matrices such as soil or biological fluids. frontiersin.org

X-ray Crystallography: To determine the precise three-dimensional structure of this compound or its derivatives, providing definitive proof of its stereochemistry and conformation. mdpi.com

The development of robust analytical methods will be crucial for quality control in synthesis and for understanding the behavior of this compound in various systems. epa.gov

Potential for Sustainable and Environmentally Conscious Chemical Synthesis and Applications

Modern chemical research places a strong emphasis on sustainability and green chemistry principles. royalsocietypublishing.org Future investigations into this compound should prioritize environmentally benign approaches:

Use of Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources would enhance the sustainability of its production. scielo.org.mx

Catalysis over Stoichiometric Reagents: Employing catalytic methods, especially with earth-abundant metals, is preferable to the use of stoichiometric reagents to minimize waste. elsevier.es

Green Solvents: The use of water, supercritical fluids, or biodegradable solvents in the synthesis and purification of this compound would reduce its environmental footprint. scielo.org.mx

Energy Efficiency: Developing synthetic protocols that proceed under milder reaction conditions (lower temperature and pressure) will contribute to a more energy-efficient process.

A life cycle assessment of any developed synthetic route for this compound would provide a quantitative measure of its environmental impact and guide further process optimization towards greater sustainability. acs.org

Q & A

Q. What are the standard synthetic routes for 4-ethyl-1-benzofuran, and what key intermediates are involved?

The synthesis typically involves a two-step strategy: (1) Formation of the benzofuran core via acid-catalyzed cyclization of substituted phenols or alkynes, and (2) Introduction of the ethyl group via alkylation or cross-coupling reactions. Key intermediates include hydroxybenzofuran derivatives (e.g., 4-hydroxybenzofuran), which are functionalized using ethylating agents like ethyl bromide or Suzuki-Miyaura coupling with ethyl boronic acids. Reaction optimization often requires anhydrous conditions and catalysts such as palladium for cross-coupling .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques include:

  • NMR (¹H/¹³C) to confirm substitution patterns and ethyl group integration.
  • X-ray crystallography (using programs like SHELXL or ORTEP-III ) for resolving bond lengths and angles in single crystals.
  • Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.
  • FT-IR to identify functional groups (e.g., C-O-C stretching in the benzofuran ring).

Q. How do researchers address solubility challenges for this compound in biological assays?

Common strategies include:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Employing surfactants or cyclodextrins to enhance aqueous solubility.
  • Derivatizing the compound with hydrophilic groups (e.g., hydroxyl or carboxyl) while retaining core activity .

Q. What computational methods are used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates interactions with biological targets. Software like Gaussian or AutoDock is often employed .

Advanced Research Questions

Q. How can regioselectivity issues in benzofuran alkylation be mitigated during synthesis?

Regioselectivity challenges arise due to competing alkylation at oxygen vs. carbon sites. Solutions include:

  • Using bulky bases (e.g., LDA) to direct alkylation to the desired position.
  • Protecting reactive hydroxyl groups with silyl ethers before ethylation .
  • Screening transition-metal catalysts (e.g., Pd or Cu) to favor C-alkylation over O-alkylation .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values or mechanism-of-action claims require:

  • Dose-response validation across multiple cell lines or in vivo models.
  • Structural-activity relationship (SAR) studies to isolate confounding substituent effects.
  • Meta-analysis of published data to identify outliers or methodological biases (e.g., solvent interference in assays) .

Q. How do researchers design experiments to assess the blood-brain barrier (BBB) permeability of this compound derivatives?

Methodologies include:

  • In vitro models : Co-cultures of endothelial cells and astrocytes to simulate BBB.
  • LogP/logD measurements : Correlate lipophilicity with permeability.
  • P-glycoprotein inhibition assays : Determine efflux transporter involvement.
  • In vivo imaging (e.g., PET/SPECT) in rodent models for real-time tracking .

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity in preclinical studies?

Advanced approaches include:

  • Probit analysis for LD₅₀/LC₅₀ determination.
  • Mixed-effects models to account for inter-subject variability.
  • Bayesian hierarchical modeling for integrating historical data with new findings .

Methodological Notes

  • Data Validation : Cross-check crystallographic data (e.g., CIF files) against Cambridge Structural Database entries to confirm novel structures .
  • Ethical Compliance : For pharmacological studies, ensure alignment with institutional review board (IRB) guidelines for animal/human subject research .
  • Replicability : Document reaction conditions (e.g., temperature, catalyst loading) in detail to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.